molecular formula C18H17N3O2 B2623865 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2034896-56-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No. B2623865
CAS RN: 2034896-56-3
M. Wt: 307.353
InChI Key: UICVQCXBKSEVQH-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of furan compounds, including FEC, often involves the use of copper chloride (CuCl2) as a catalyst in the heterocyclodehydration of 3-yne-1,2-diols .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The structure of FEC includes a furan ring, which contributes to its unique chemical properties .


Chemical Reactions Analysis

Furan compounds, including FEC, have a pronounced tendency to lose their aromaticity in reactions . For example, even nitration with the mild reagent acetyl nitrate leads to a 2,5-addition product .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Future Directions

The future of furan compounds, including FEC, lies in the development of more efficient and sustainable synthesis methods . There is also potential for the development of new applications of furan compounds in various industries .

properties

IUPAC Name

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(7-6-15-4-2-1-3-5-15)19-9-10-21-13-17(12-20-21)16-8-11-23-14-16/h1-8,11-14H,9-10H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICVQCXBKSEVQH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

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